2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
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Overview
Description
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is an organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperazine to form 5-bromopyrimidin-2-yl-piperazine. The final step involves the acylation of the piperazine derivative with isopropylpropanamide under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the piperazine ring.
Acylation and Alkylation: The amide group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Acylation/Alkylation: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Materials Science: It may be utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can engage in hydrogen bonding or π-π interactions with biological macromolecules, while the piperazine ring can enhance binding affinity through electrostatic interactions. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
- 2-(5-Bromopyrimidin-2-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide stands out due to its specific structural features, such as the combination of a bromopyrimidine moiety with a piperazine ring and an isopropylpropanamide group. These features may confer unique biological activities and physicochemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H22BrN5O |
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Molecular Weight |
356.26 g/mol |
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H22BrN5O/c1-10(2)18-13(21)11(3)19-4-6-20(7-5-19)14-16-8-12(15)9-17-14/h8-11H,4-7H2,1-3H3,(H,18,21) |
InChI Key |
KSUWYZYJMQWVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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